4-Bromo-2,3,5,6-tetrachloropyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,3,5,6-tetrachloropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5BrCl4N/c6-1-2(7)4(9)11-5(10)3(1)8 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEHZUUPYAGIST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1Cl)Cl)Cl)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5BrCl4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404526 | |
| Record name | 4-bromo-2,3,5,6-tetrachloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23995-94-0 | |
| Record name | 4-bromo-2,3,5,6-tetrachloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Studies of 4 Bromo 2,3,5,6 Tetrachloropyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying electron-deficient aromatic rings, such as the highly halogenated pyridine (B92270) core of 4-bromo-2,3,5,6-tetrachloropyridine. In these reactions, a nucleophile replaces a leaving group on the aromatic ring. The pyridine nitrogen atom, being electron-withdrawing, activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it (C2, C4, and C6). stackexchange.com
Regioselectivity of Halogen Displacement (Bromine vs. Chlorine)
A key aspect of the reactivity of this compound is the regioselectivity of nucleophilic attack, specifically which halogen atom is preferentially displaced. The position of the incoming nucleophile is determined by the relative stability of the anionic intermediate, known as the Meisenheimer complex. masterorganicchemistry.com Attack at the C-2, C-4, and C-6 positions is favored due to the ability of the electronegative nitrogen atom to stabilize the resulting negative charge through resonance. stackexchange.com
In the case of this compound, the bromine atom is located at the C-4 position, which is para to the nitrogen atom and thus highly activated towards nucleophilic substitution. The chlorine atoms are at the C-2, C-3, C-5, and C-6 positions. The C-2 and C-6 positions are also activated (ortho to the nitrogen), while the C-3 and C-5 positions are less so (meta to the nitrogen).
Generally, in polyhalogenated pyridines, nucleophilic substitution occurs preferentially at the 4-position. This is because the negative charge in the Meisenheimer complex formed upon attack at the 4-position can be effectively delocalized onto the nitrogen atom. When comparing the displacement of bromine at C-4 versus chlorine at C-2 or C-6, the situation is more complex. While chlorine is generally a better leaving group in SNAr than bromine (when comparing the same position), the inherent reactivity of the C-4 position often dominates. Therefore, nucleophilic attack will preferentially occur at the C-4 position, leading to the displacement of the bromine atom.
Chemo- and Site-Selective SNAr on Tetrachloropyridine Scaffolds
The concept of chemo- and site-selectivity is central to the synthetic utility of polychlorinated pyridine scaffolds. researchgate.net In a molecule like this compound, achieving selective substitution of one halogen over the others allows for the stepwise introduction of different functional groups. As discussed, the inherent reactivity differences between the halogenated positions (C4 vs. C2/C6 vs. C3/C5) provide a basis for this selectivity.
By carefully choosing the nucleophile and reaction conditions, it is possible to achieve highly selective transformations. For example, a mild nucleophile might react exclusively at the most activated C-4 position, leaving the chlorine atoms untouched for subsequent reactions. This stepwise functionalization is a powerful tool for building molecular complexity.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable for the formation of carbon-carbon bonds in modern organic synthesis. These reactions offer a versatile method for introducing aryl and other organic fragments onto the pyridine ring.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with a halide or pseudohalide in the presence of a palladium catalyst and a base. This reaction is widely used due to its high functional group tolerance and generally mild reaction conditions.
Site-Selective Arylation of Polychlorinated and Brominated Pyridines
In the context of polyhalogenated pyridines such as this compound, the site-selectivity of the Suzuki-Miyaura coupling is a critical consideration. The general trend for the reactivity of halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl. This is the opposite of the trend observed in SNAr reactions and is related to the ease of oxidative addition of the carbon-halogen bond to the palladium catalyst.
For this compound, the C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bonds. Therefore, Suzuki-Miyaura coupling will occur selectively at the C-4 position, leading to the formation of 4-aryl-2,3,5,6-tetrachloropyridines. rsc.org This high degree of site-selectivity allows for the initial arylation at the C-4 position, followed by potential subsequent couplings or nucleophilic substitutions at the less reactive chlorine-bearing positions. rsc.org
The choice of catalyst, ligands, base, and solvent can further influence the efficiency and selectivity of the coupling reaction. For instance, specific ligand systems can be employed to enhance the reactivity of less reactive C-Cl bonds if desired, allowing for sequential cross-coupling reactions at different positions on the pyridine ring.
Below is a table summarizing the expected regioselectivity for different reaction types with this compound:
| Reaction Type | Reactive Position(s) | Displaced Halogen | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | C-4 | Bromine | High activation of the para position by the pyridine nitrogen. |
| Suzuki-Miyaura Cross-Coupling | C-4 | Bromine | Greater reactivity of the C-Br bond towards oxidative addition with a palladium catalyst compared to C-Cl bonds. |
Catalytic Systems and Ligand Effects in Coupling Reactions
The reactivity of halogenated pyridines in cross-coupling reactions is profoundly influenced by the choice of the catalytic system, with the ligand playing a pivotal role in determining reaction efficiency, selectivity, and substrate scope. For electron-deficient and sterically hindered substrates like this compound, the electronic and steric properties of the ligand coordinated to the metal center (typically palladium) are critical for facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
The choice of phosphine (B1218219) ligands, N-heterocyclic carbenes (NHCs), and their properties can significantly influence the chemoselectivity of coupling reactions involving substrates with multiple different halogen atoms. An overview of developments in palladium-catalyzed reactions highlights that applying appropriate ligands can control which C-Hal bond reacts. chemrxiv.org For instance, the reactivity order in palladium-catalyzed couplings is generally C–I > C–OTf > C–Br > C–Cl, but this selectivity can be modulated by the ligand. Bulky and electron-rich phosphine ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos), are often effective for coupling reactions of unreactive aryl chlorides and can enhance the rate of oxidative addition. asianpubs.org
In the context of Heck coupling reactions, N-heterocyclic carbene (NHC) ligands have proven effective. For example, palladium complexes derived from 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salts have been shown to catalyze the Heck reaction of various aryl bromides under relatively mild conditions in aqueous media. nih.gov The electronic nature of the substituents on the NHC ligand can fine-tune the catalyst's activity. nih.gov
The table below summarizes representative catalytic systems used in the coupling of various halo-aromatic and halo-heterocyclic compounds, illustrating the importance of the ligand.
Table 1: Examples of Catalytic Systems in Coupling Reactions of Halogenated Aromatics
| Coupling Reaction | Halide Substrate | Catalyst/Precursor | Ligand | Base | Solvent | Key Finding | Reference |
|---|---|---|---|---|---|---|---|
| Negishi | 2-Bromopyridine | Pd(PPh₃)₄ | Triphenylphosphine | - | THF | Efficient formation of 2,2'-bipyridines. | nih.gov |
| Buchwald-Hartwig | Bromo-terpyridine | Pd(dba)₂ | SPhos | NaOtBu | Toluene/THF | Amination of a hindered bromo-substituted terpyridine. | asianpubs.org |
| Suzuki | 4-Bromo-6H-1,2-oxazine | Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ | Toluene | Successful coupling of a bromo-substituted heterocycle. | researchgate.net |
Sonogashira Coupling for Alkynylation of Halogenated Pyridines
The Sonogashira coupling is a cornerstone reaction for forming carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp²-hybridized carbon atoms of aryl or vinyl halides. google.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov This methodology is highly valuable for the alkynylation of halogenated pyridines, providing access to a wide range of functionalized building blocks.
The reaction proceeds under mild conditions, which is a significant advantage for the synthesis of complex molecules. google.com For substrates containing multiple halogens, such as this compound, chemoselectivity becomes a critical issue. The reactivity of the C–X bond in Sonogashira coupling generally follows the order C–I > C–Br > C–Cl, allowing for selective reactions at the more reactive site. nih.gov In the case of this compound, the C–Br bond at the 4-position is expected to be significantly more reactive than the C–Cl bonds at the 2,3,5, and 6-positions.
Studies on the closely related 3,5-dibromo-2,6-dichloropyridine (B8238365) have demonstrated the feasibility of selective Sonogashira couplings. By carefully controlling reaction conditions, it is possible to achieve mono-, di-, tri-, and even tetraalkynylated pyridines. researchgate.net This suggests that this compound could likely undergo a selective mono-alkynylation at the C4-position under optimized Sonogashira conditions, leaving the four chlorine atoms untouched for potential subsequent transformations. Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain syntheses to avoid issues related to the copper co-catalyst. google.com
Table 2: Examples of Sonogashira Coupling with Polyhalogenated Heterocycles
| Substrate | Alkyne | Catalyst System | Product Type | Key Feature | Reference |
|---|---|---|---|---|---|
| 3,5-Dibromo-2,6-dichloropyridine | Various terminal alkynes | Pd(PPh₃)₂Cl₂/CuI | Mono- to tetra-alkynylated pyridines | Demonstrates controllable, stepwise alkynylation of a polyhalopyridine. | researchgate.net |
| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Symmetrical bis(4-bromophenyl)acetylene | Exploits the higher reactivity of C-I over C-Br for selective coupling. | google.com |
| 2-Bromo-4-iodo-quinoline | Terminal alkyne | Pd(0)/Cu(I) | 4-Alkynyl-2-bromo-quinoline | Selective alkynylation at the more reactive iodide position. | nih.gov |
Other Coupling Reactions (e.g., Buchwald-Hartwig Amination, Negishi Coupling)
Beyond the Sonogashira reaction, other cross-coupling methods are crucial for the functionalization of this compound. The Buchwald-Hartwig amination and Negishi coupling are particularly noteworthy for forming C–N and C–C bonds, respectively.
Buchwald-Hartwig Amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. This reaction is instrumental in synthesizing arylamines from otherwise unreactive precursors. The reaction typically requires a palladium catalyst, a suitable phosphine ligand (often a bulky, electron-rich biarylphosphine like SPhos), and a strong base such as sodium tert-butoxide (NaOtBu). asianpubs.org For a substrate like this compound, the C4-Br bond would be the primary site for amination, given its higher reactivity compared to the C-Cl bonds. Research on related bromo-substituted azaheterocycles has shown that this transformation is feasible, even on sterically demanding substrates. asianpubs.orgnih.gov
Negishi Coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex, to form a C-C bond. nih.gov This reaction is highly versatile due to the wide tolerance of functional groups and the ability to couple sp³, sp², and sp carbon atoms. nih.gov The synthesis of substituted 2,2′-bipyridines from 2-bromopyridines using tetrakis(triphenylphosphine)palladium(0) is a classic application of this method. For this compound, a Negishi coupling would be expected to occur selectively at the C4-Br bond. An organozinc reagent (R-ZnX) would couple at this position, introducing a new carbon-based substituent while preserving the tetrachlorinated core of the pyridine ring.
Table 3: Comparison of Buchwald-Hartwig and Negishi Couplings for Halopyridines
| Reaction | Bond Formed | Typical Reagents | Catalyst/Ligand | Key Features | Reference |
|---|---|---|---|---|---|
| Buchwald-Hartwig | C–N | Amine, Strong Base (e.g., NaOtBu) | Pd(dba)₂ / SPhos | Forms arylamines; requires bulky, electron-rich ligands. | asianpubs.org |
Radical Reactions and Reactive Intermediates
Generation and Trapping of Pyridyne Intermediates from Halogenated Pyridines
Pyridynes are highly reactive intermediates, analogous to benzyne, derived from the formal removal of two adjacent substituents from a pyridine ring, resulting in a strained triple bond. nih.gov The generation of pyridynes from polyhalogenated pyridines like this compound represents a significant synthetic challenge but offers a potential route to highly substituted pyridines.
Pyridynes are typically generated by the deprotonation of a halopyridine with a strong base to form a halo-lithiated intermediate, followed by the elimination of a lithium halide. For example, 3,4-pyridynes can be generated from 3-chloropyridines via lithiation and subsequent elimination. The position of the substituents on the ring can influence the stability and subsequent reactivity of the pyridyne. google.com
For this compound, generating a pyridyne intermediate would be exceptionally difficult. The absence of any C-H bonds means that standard deprotonation-elimination pathways are not possible. An alternative approach would involve a metal-halogen exchange followed by elimination. For instance, treatment with an organolithium reagent could potentially induce a lithium-bromine exchange at the C4 position. However, for a pyridyne to form, a second halogen would need to be eliminated from an adjacent position (C3 or C5). This process is not straightforward and would likely be hampered by the steric crowding and electronic effects of the four chlorine atoms. Furthermore, the resulting tetrachloro-lithiopyridine intermediate might be unstable or undergo other reactions preferentially.
While direct evidence for pyridyne generation from this compound is not available in the literature, the principles established from less halogenated precursors suggest that such a transformation would require highly specific and potent reagents to overcome the high activation barriers involved. google.com
Homolytic Reactions Involving Halogenated Pyridines
Homolytic reactions involve bond cleavage or formation through radical intermediates. While ionic reactions often dominate pyridine chemistry, radical pathways offer alternative and complementary methods for functionalization. Halogenated pyridines can participate in various radical reactions, although specific studies on this compound are scarce.
The general reactivity of pyridines in radical reactions often requires activation of the pyridine ring. For example, the Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated (and thus more electron-deficient) pyridine. A related strategy involves the radical alkylation of N-methoxypyridinium salts, which are highly reactive radical traps that can undergo efficient radical chain reactions. researchgate.netnih.gov
Direct homolytic reactions involving the C-Hal bond are also known. For instance, purple light has been shown to promote the radical coupling of bromopyridines with Grignard reagents, a process that avoids the need for a transition metal catalyst and proceeds via a single electron transfer (SET) mechanism. It is conceivable that the C-Br bond in this compound could be susceptible to similar photochemically or radical-initiated cleavage.
Furthermore, studies on the reaction of atomic chlorine with pyridine have shown that radical addition can occur, preferentially at the nitrogen atom to form a 1-chloropyridinyl radical intermediate. This highlights the ability of the pyridine nucleus to interact with radical species. Given the presence of five halogen atoms, this compound could potentially serve as a halogen atom donor in certain radical chain processes, although such reactivity has not been explicitly documented. The discussion of its homolytic reactivity remains speculative, based on the behavior of simpler halopyridines.
Oxidation and Reduction Chemistry of this compound
The oxidation and reduction chemistry of this compound is dictated by its highly electron-deficient and perhalogenated nature.
Oxidation: The pyridine ring is inherently electron-deficient compared to benzene (B151609), making it resistant to oxidative processes. The presence of five strongly electron-withdrawing halogen atoms (four chloro, one bromo) on the ring in this compound further deactivates it towards oxidation. The nitrogen lone pair is the most likely site of initial oxidative attack, but its basicity and nucleophilicity are severely diminished by the inductive effect of the halogens. Consequently, this compound is expected to be highly stable towards common oxidizing agents. Specific studies detailing the oxidation of this compound are not prominent in the literature, likely due to this inherent lack of reactivity.
Reduction: The reduction of this compound can proceed via two main pathways: reductive dehalogenation or hydrogenation of the aromatic ring.
Reductive Dehalogenation: This involves the cleavage of a carbon-halogen bond and its replacement with a carbon-hydrogen bond. Given the bond strength differences (C-Br < C-Cl), the C-Br bond is the most likely site for selective reduction. Chemical reducing agents can facilitate this process. For example, pentachloropyridine (B147404) can be reduced to 2,3,5,6-tetrachloropyridine (B1294921) using zinc, demonstrating that C-Cl bonds can be cleaved under these conditions. It is therefore highly probable that the more labile C-Br bond in the target molecule could be selectively reduced under similar or milder conditions to yield 2,3,5,6-tetrachloropyridine. Studies on other chlorinated pyridines have also shown that reductive dehalogenation can occur under specific biological or chemical conditions. nih.gov
Ring Hydrogenation: The complete reduction of the pyridine ring to a piperidine (B6355638) ring is a possible but challenging transformation. The aromaticity of the pyridine ring makes it stable, and its hydrogenation typically requires high pressures of hydrogen gas and active metal catalysts like platinum, palladium, rhodium, or ruthenium. asianpubs.orgnih.gov Due to the electron-deficient nature of the perhalogenated ring, these reactions are often difficult and may require harsh conditions. asianpubs.org Under certain catalytic hydrogenation conditions (e.g., PtO₂, high pressure), it is possible to reduce the ring while leaving the halogen substituents intact. asianpubs.org However, for a substrate as heavily halogenated as this compound, competing reductive dehalogenation would likely be a significant side reaction under many catalytic hydrogenation conditions. Electrochemical methods have also been explored for the reduction of the pyridine ring, offering an alternative to high-pressure thermal processes. google.com
Substituent Effects on Pyridine Reactivity and Functionalization
The reactivity of the pyridine ring is significantly influenced by the nature and position of its substituents. In this compound, the presence of five halogen atoms—four chlorine and one bromine—profoundly modifies the electron density and reactivity of the aromatic system compared to unsubstituted pyridine. These substituents are generally electron-withdrawing, which has a substantial impact on the molecule's susceptibility to different types of chemical transformations.
The high degree of halogenation in this compound makes the pyridine ring highly electron-deficient. This electronic characteristic is a determining factor in its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the chlorine and bromine atoms deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic attack. youtube.com Pyridine itself is already less reactive than benzene in electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. The addition of five strong electron-withdrawing halogens further exacerbates this effect, making electrophilic substitution practically unfeasible under normal conditions.
Conversely, the electron deficiency created by the halogen substituents makes the carbon atoms of the pyridine ring more electrophilic and thus more susceptible to attack by nucleophiles. youtube.com In pyridine, nucleophilic substitution occurs preferentially at the 2- and 4-positions because the negative charge of the intermediate (a Meisenheimer-like complex) can be effectively delocalized onto the electronegative nitrogen atom. vaia.comquimicaorganica.org The presence of good leaving groups, such as halogens, at these positions facilitates the substitution process. quimicaorganica.orgyoutube.com
The reactivity of substituted pyridines is a subject of extensive study, with research demonstrating that electron-withdrawing groups in the 4-position of the pyridine ring can lead to higher yields in certain coupling reactions. nih.gov The combined inductive effect of the four chlorine atoms and the bromine atom in this compound significantly enhances the electrophilicity of the ring carbons, particularly the C-4 position where the bromine is located and the C-2/C-6 positions.
The relative reactivity of different halopyridines in nucleophilic substitution reactions often follows the order F > Cl ≈ Br > I, which is known as the "element effect". nih.gov This effect is attributed to the rate-determining step being the initial addition of the nucleophile, which is accelerated by the more electronegative fluorine atom. nih.gov However, in other cases, particularly in reactions where the departure of the leaving group is more critical, the C-Br bond may be more reactive than the C-Cl bond due to its lower bond strength. This differential reactivity is a key aspect of the functionalization of polyhalogenated pyridines.
The functionalization of the pyridine scaffold is of great importance in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.govresearchgate.net Methods that allow for the selective transformation of specific C-H or C-halogen bonds are highly sought after. nih.govresearchgate.netthieme-connect.de In the case of this compound, the bromine atom at the 4-position offers a distinct site for selective functionalization. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, can often be performed with high selectivity at the C-Br bond over the more stable C-Cl bonds. organic-chemistry.orgnih.gov This allows for the introduction of a wide variety of substituents at the 4-position, paving the way for the synthesis of complex pyridine derivatives.
The table below summarizes the expected influence of the substituents on the reactivity of the pyridine ring in this compound.
| Substituent | Position(s) | Electronic Effect | Impact on Reactivity |
| Chlorine | 2, 3, 5, 6 | Strong electron-withdrawing (inductive) | Activates the ring for nucleophilic attack; Deactivates for electrophilic attack |
| Bromine | 4 | Electron-withdrawing (inductive) | Activates the ring for nucleophilic attack; Provides a selective site for cross-coupling reactions |
| Nitrogen | 1 | Electron-withdrawing (inductive and resonance) | Inherently makes the pyridine ring electron-deficient |
The functionalization of pyridines can also be influenced by the reaction conditions. For instance, while nucleophilic substitution is a common pathway, recent research has explored other strategies, including radical reactions and transition-metal-catalyzed C-H activation. researchgate.netresearchgate.net For a molecule like this compound, however, the high degree of halogenation makes substitution and cross-coupling reactions the most synthetically viable approaches for further derivatization.
The following table provides a comparative overview of the reactivity at different positions of the this compound ring.
| Position | Leaving Group | Relative Reactivity in Nucleophilic Substitution | Relative Reactivity in Cross-Coupling |
| 4 | Bromine | High (good leaving group, activated position) | Highest (weaker C-Br bond) |
| 2, 6 | Chlorine | Moderate to High (activated positions) | Lower than C-Br |
| 3, 5 | Chlorine | Low (less activated positions) | Lower than C-Br |
It is important to note that while the 2- and 6-positions are electronically activated for nucleophilic attack, steric hindrance from the adjacent chlorine atoms at the 3- and 5-positions might play a role in modulating their reactivity with bulky nucleophiles. The interplay of electronic and steric effects ultimately dictates the outcome of a given functionalization reaction.
Computational and Theoretical Investigations of 4 Bromo 2,3,5,6 Tetrachloropyridine
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like 4-Bromo-2,3,5,6-tetrachloropyridine, DFT calculations could provide valuable insights into its reactivity and kinetic stability.
HOMO-LUMO Analysis and Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
For this compound, a hypothetical HOMO-LUMO analysis would likely show the distribution of these orbitals across the pyridine (B92270) ring and the halogen substituents. The electron-withdrawing nature of the chlorine and bromine atoms would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine. Without specific calculations, the precise energies and spatial distributions remain speculative.
Table 1: Hypothetical Frontier Orbital Data for this compound (Note: This table is for illustrative purposes only, as specific research data is unavailable.)
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | (No Data Available) | Indicates electron-donating ability. |
| LUMO Energy | (No Data Available) | Indicates electron-accepting ability. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with intuitive chemical concepts. NBO analysis can quantify charge distribution on each atom, analyze hyperconjugative interactions, and assess the strength of chemical bonds.
In the case of this compound, an NBO analysis would reveal the charge distribution, highlighting the electrophilic nature of the carbon atoms in the pyridine ring due to the attached halogens. It would also detail the nature of the C-Cl, C-Br, and C-N bonds.
Table 2: Hypothetical NBO Charges for this compound (Note: This table is for illustrative purposes only, as specific research data is unavailable.)
| Atom | Hypothetical Natural Charge (e) |
|---|---|
| N1 | (No Data Available) |
| C2 | (No Data Available) |
| C3 | (No Data Available) |
| C4 | (No Data Available) |
| C5 | (No Data Available) |
| C6 | (No Data Available) |
| Br | (No Data Available) |
| Cl (at C2) | (No Data Available) |
| Cl (at C3) | (No Data Available) |
| Cl (at C5) | (No Data Available) |
Computational Prediction of Reaction Pathways and Transition States
Computational chemistry can be used to model chemical reactions, predict their pathways, and identify the structures and energies of transition states. This is invaluable for understanding reaction mechanisms and kinetics. For this compound, theoretical studies could explore its reactivity towards nucleophiles, predicting the most likely sites of attack and the energy barriers for these reactions. Such studies would be crucial for its application in organic synthesis.
Analysis of Intramolecular Interactions (e.g., Halogen Bonding)
The presence of multiple halogen atoms in this compound suggests the potential for interesting intramolecular interactions. Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species, could play a role in its conformational preferences and crystal packing. Theoretical calculations are essential for identifying and quantifying the strength of such weak interactions.
Molecular Modeling and Conformational Analysis
Molecular modeling techniques can be employed to determine the most stable three-dimensional structure (conformation) of a molecule. For this compound, while the pyridine ring is planar, slight puckering or out-of-plane arrangements of the halogen atoms could be explored through conformational analysis. These studies would calculate the relative energies of different conformers to identify the global minimum energy structure.
Correlation of Theoretical Calculations with Experimental Spectroscopic Data
A powerful application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. For this compound, DFT calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. A strong correlation between the calculated and experimental spectra would provide confidence in the computed molecular structure and electronic properties. To date, no such correlational studies for this specific compound have been found in the surveyed literature.
Applications in Advanced Organic Synthesis and Materials Science Research
Utilization as a Building Block for Complex Molecular Architectures
The strategic placement of a bromine atom amidst four chlorine atoms on the pyridine (B92270) core makes 4-Bromo-2,3,5,6-tetrachloropyridine a pivotal starting material for constructing intricate molecular frameworks. The differential reactivity of the carbon-bromine bond compared to the carbon-chlorine bonds allows for selective chemical transformations, a key advantage in multi-step syntheses.
Precursor in the Synthesis of Functionalized Heterocycles
This compound is a crucial intermediate in the synthesis of a variety of functionalized heterocyclic compounds. nih.gov The bromine atom can be selectively targeted in cross-coupling reactions, such as the Suzuki coupling, to introduce new carbon-carbon bonds. This methodology is instrumental in creating complex pyridine derivatives with tailored electronic and steric properties. For instance, its derivatives are precursors in the synthesis of certain bioactive molecules and pharmaceutical intermediates. vulcanchem.comguidechem.com
The reactivity of halogenated pyridines is fundamental to the construction of these complex structures. The ability to functionalize the pyridine ring at specific positions is a cornerstone of modern heterocyclic chemistry, enabling the development of molecules for a wide range of applications.
Derivatization for Ligand Design in Catalysis
In the field of catalysis, the design of ligands with specific coordinating properties is paramount. This compound can be derivatized to create novel ligands for transition metal catalysts. The bromo- and chloro-substituents can be sequentially replaced by various functional groups through nucleophilic substitution or cross-coupling reactions. This allows for the fine-tuning of the ligand's electronic and steric environment, which in turn influences the activity and selectivity of the catalyst.
For example, bipyridine and terpyridine-based ligands, which are central to coordination chemistry, can be synthesized from halogenated pyridine precursors. researchgate.netalfa-chemistry.combldpharm.com The resulting metal complexes find applications in various catalytic processes. The ability to introduce different substituents onto the pyridine core allows for the creation of a diverse library of ligands, each with the potential to exhibit unique catalytic behavior.
Role in the Development of Supramolecular Assemblies and Organic Materials
The rigid and planar structure of the tetrachloropyridine core, combined with the potential for functionalization at the 4-position, makes this compound an attractive component for the construction of supramolecular assemblies and advanced organic materials. The presence of multiple halogen atoms facilitates the formation of halogen bonds, a type of non-covalent interaction that can direct the self-assembly of molecules into well-defined architectures.
These supramolecular structures can exhibit interesting properties, such as liquid crystallinity or specific host-guest recognition capabilities. Furthermore, the incorporation of this building block into polymers can enhance their thermal stability and flame retardancy due to the high halogen content. Research in this area explores the synthesis of novel liquid crystals, organic frameworks, and functional polymers with tailored properties.
Synthesis of Precursors for Perfluorinated Analogs and Other Industrial Intermediates
This compound serves as a precursor in the synthesis of perfluorinated and other halogenated pyridine derivatives, which are important industrial intermediates. lookchem.com The halogen exchange reaction (HALEX) is a key process where the chlorine and bromine atoms can be replaced with fluorine atoms, typically using a fluoride (B91410) salt like potassium fluoride. This leads to the formation of compounds such as 4-Bromo-2,3,5,6-tetrafluoropyridine. ontosight.aisigmaaldrich.com
Perfluorinated pyridines are highly valued for their unique properties, including high thermal stability, chemical inertness, and strong electron-withdrawing character. nih.gov These characteristics make them essential components in the production of agrochemicals, pharmaceuticals, and high-performance polymers. vulcanchem.comnih.gov For example, 2,3,5,6-tetrachloropyridine (B1294921) is a known intermediate in the production of the insecticide chlorpyrifos (B1668852) and the herbicide triclopyr. nih.gov The ability to synthesize these valuable perfluorinated analogs from this compound underscores its industrial significance.
Future Research Directions for 4 Bromo 2,3,5,6 Tetrachloropyridine
Exploration of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign synthetic routes to 4-Bromo-2,3,5,6-tetrachloropyridine is a fundamental area for future research. While methods for the synthesis of related polychlorinated pyridines exist, such as the reduction of pentachloropyridine (B147404) to 2,3,5,6-tetrachloropyridine (B1294921), the selective introduction of a bromine atom at the 4-position in a high-yield, sustainable manner remains a key challenge. google.com
Future investigations could focus on direct C-H functionalization techniques on a tetrachloropyridine precursor. This would represent a more atom-economical approach compared to traditional multi-step syntheses that may involve harsh reagents and generate significant waste. The development of regioselective halogenation methods, potentially using novel phosphine (B1218219) reagents or other tailored catalysts, could enable precise installation of the bromine atom. nih.gov
Furthermore, exploring flow chemistry for the synthesis of this compound could offer advantages in terms of safety, scalability, and reaction control, particularly for exothermic halogenation reactions. The use of greener solvents and recyclable catalysts will be crucial in aligning the synthesis of this compound with the principles of sustainable chemistry.
Development of Highly Selective Catalytic Systems for Derivatization
The bromine atom in this compound serves as a versatile handle for a variety of cross-coupling reactions, opening the door to a vast chemical space of novel derivatives. Future research will undoubtedly focus on the development of highly selective catalytic systems to exploit the reactivity of the C-Br bond while leaving the C-Cl bonds intact.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are prime candidates for extensive investigation. wikipedia.org The challenge will lie in designing catalyst systems that can selectively activate the C-Br bond over the more numerous C-Cl bonds. This could be achieved through the use of specialized ligands that modulate the electronic and steric properties of the metal center. The development of multimetallic catalytic systems, where one metal preferentially interacts with the C-Br bond, could also offer a pathway to enhanced selectivity. nih.gov
Iron-catalyzed cross-coupling reactions present a more sustainable and cost-effective alternative to palladium-based systems and should be a key area of future exploration for the derivatization of this compound. researchgate.net The table below illustrates potential cross-coupling reactions that could be explored.
| Reaction Type | Coupling Partner | Potential Product Class | Catalyst System (Hypothetical) |
| Suzuki Coupling | Arylboronic acids | 4-Aryl-2,3,5,6-tetrachloropyridines | Pd(PPh₃)₄, Base |
| Heck Coupling | Alkenes | 4-Alkenyl-2,3,5,6-tetrachloropyridines | Pd(OAc)₂, Ligand |
| Sonogashira Coupling | Terminal alkynes | 4-Alkynyl-2,3,5,6-tetrachloropyridines | Pd/Cu co-catalysis |
| Buchwald-Hartwig Amination | Amines | 4-Amino-2,3,5,6-tetrachloropyridines | Pd-based catalyst with specialized ligands |
Advanced Characterization Techniques for Mechanistic Elucidation
A deep understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and designing more efficient catalytic systems. Future research should employ advanced in-situ spectroscopic and spectrometric techniques to probe reaction intermediates and transition states.
For instance, in-situ NMR and IR spectroscopy can provide real-time information on the consumption of reactants and the formation of products and intermediates. Computational studies, such as Density Functional Theory (DFT) calculations, will be invaluable for modeling reaction pathways and predicting the selectivity of different catalytic systems. nih.gov This synergistic approach of experimental and theoretical techniques will provide a comprehensive picture of the underlying reaction mechanisms.
Expanded Applications in Emerging Fields of Chemical Research
The unique electronic properties conferred by the polychlorinated pyridine (B92270) ring, combined with the versatility of the C-Br bond, position derivatives of this compound as promising candidates for a range of emerging applications.
In materials science, the incorporation of this rigid, electron-deficient core into polymers or organic frameworks could lead to materials with novel electronic, optical, or thermal properties. mdpi.com For example, derivatives could be explored as components of organic light-emitting diodes (OLEDs) or as building blocks for functional polymers with applications in sensing or separations.
In medicinal chemistry, the tetrachloropyridine moiety can act as a bioisostere for other aromatic systems, and its lipophilicity can influence the pharmacokinetic properties of a drug candidate. The ability to introduce a wide variety of functional groups at the 4-position via cross-coupling reactions makes this compound a valuable scaffold for the synthesis of new libraries of compounds for biological screening.
Furthermore, the development of functional materials from biomass-derived pyridines is a growing area of research, and the principles learned could be applied to derivatives of this compound to create more sustainable advanced materials. mdpi.com
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-bromo-2,3,5,6-tetrachloropyridine, and how can intermediates be characterized?
- Methodology :
- Begin with halogenation of pyridine derivatives. For example, use a stepwise bromination/chlorination approach, leveraging electrophilic aromatic substitution. Optimize reaction conditions (e.g., temperature, catalysts like FeCl₃ or AlCl₃) to control regioselectivity .
- Characterize intermediates via , , and high-resolution mass spectrometry (HRMS). Compare spectral data with structurally similar compounds (e.g., 5-bromo-2,3-dichloropyridine) to validate substituent positions .
Q. How can researchers ensure purity and structural accuracy during synthesis?
- Methodology :
- Employ column chromatography or recrystallization for purification. Monitor purity using HPLC or GC-MS.
- Cross-validate structural assignments using X-ray crystallography (if crystalline) or computational methods (e.g., DFT-based NMR chemical shift predictions) to resolve ambiguities in spectral data .
Q. What analytical techniques are critical for confirming the halogen substitution pattern?
- Methodology :
- Use (if fluorine analogs exist) or to distinguish between ortho/meta/para substituents.
- Combine elemental analysis (EA) with isotopic pattern analysis in HRMS to verify molecular formula .
Advanced Research Questions
Q. How can reaction mechanisms for bromine/chlorine substitution in pyridine systems be experimentally validated?
- Methodology :
- Perform kinetic studies under varying conditions (e.g., solvent polarity, temperature) to identify rate-determining steps.
- Use isotopic labeling (e.g., ) or trapping experiments to detect intermediates like aryl radicals or σ-complexes .
- Compare experimental data with computational mechanistic studies (e.g., transition state modeling via Gaussian) to reconcile discrepancies .
Q. How should researchers address contradictions in reported synthetic yields or byproduct profiles?
- Methodology :
- Systematically replicate literature procedures while controlling variables (e.g., reagent purity, moisture levels).
- Analyze byproducts via LC-MS or GC-MS and propose formation pathways (e.g., over-halogenation, ring-opening).
- Use design of experiments (DoE) to identify critical factors (e.g., stoichiometry, reaction time) affecting yield .
Q. What strategies enable the application of this compound in catalysis or materials science?
- Methodology :
- Screen reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts to assess utility as a halogenated ligand or building block.
- Investigate electronic effects via cyclic voltammetry or UV-Vis spectroscopy to determine suitability in optoelectronic materials .
Q. How can computational chemistry aid in predicting the stability and reactivity of this compound?
- Methodology :
- Calculate frontier molecular orbitals (HOMO/LUMO) using DFT to predict nucleophilic/electrophilic sites.
- Simulate thermal stability via molecular dynamics (MD) to guide storage and handling protocols (e.g., decomposition thresholds) .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
